molecular formula C13H9ClN2O2 B5680506 3-(4-chlorophenyl)-5-(2-methyl-3-furyl)-1,2,4-oxadiazole

3-(4-chlorophenyl)-5-(2-methyl-3-furyl)-1,2,4-oxadiazole

Cat. No. B5680506
M. Wt: 260.67 g/mol
InChI Key: JDHJOFHZNYBJNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorophenyl)-5-(2-methyl-3-furyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the oxadiazole family, which has been extensively studied for their biological and pharmacological properties.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-5-(2-methyl-3-furyl)-1,2,4-oxadiazole is not fully understood. However, research has suggested that this compound exerts its biological effects by inhibiting various enzymes and pathways in the body. For example, 3-(4-chlorophenyl)-5-(2-methyl-3-furyl)-1,2,4-oxadiazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of inflammatory cytokines.
Biochemical and physiological effects:
Studies have shown that 3-(4-chlorophenyl)-5-(2-methyl-3-furyl)-1,2,4-oxadiazole exerts various biochemical and physiological effects in the body. Some of these effects include:
1. Antimicrobial activity: 3-(4-chlorophenyl)-5-(2-methyl-3-furyl)-1,2,4-oxadiazole has been shown to inhibit the growth of various bacterial and fungal strains by disrupting their cell membranes.
2. Anticancer activity: Research has demonstrated that 3-(4-chlorophenyl)-5-(2-methyl-3-furyl)-1,2,4-oxadiazole inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest.
3. Anti-inflammatory activity: Studies have shown that 3-(4-chlorophenyl)-5-(2-methyl-3-furyl)-1,2,4-oxadiazole exhibits anti-inflammatory activity by inhibiting the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(4-chlorophenyl)-5-(2-methyl-3-furyl)-1,2,4-oxadiazole in lab experiments include its potent biological activity, ease of synthesis, and low toxicity. However, some limitations of using this compound in lab experiments include its limited solubility in water and its potential instability under certain conditions.

Future Directions

There are several future directions for the research of 3-(4-chlorophenyl)-5-(2-methyl-3-furyl)-1,2,4-oxadiazole. Some of these directions include:
1. Development of novel derivatives: Researchers can synthesize novel derivatives of 3-(4-chlorophenyl)-5-(2-methyl-3-furyl)-1,2,4-oxadiazole to improve its biological activity and selectivity.
2. Pharmacokinetic studies: Further studies are needed to investigate the pharmacokinetic properties of 3-(4-chlorophenyl)-5-(2-methyl-3-furyl)-1,2,4-oxadiazole, such as its absorption, distribution, metabolism, and excretion.
3. Clinical trials: Clinical trials are needed to evaluate the safety and efficacy of 3-(4-chlorophenyl)-5-(2-methyl-3-furyl)-1,2,4-oxadiazole in humans for various diseases, such as cancer and infectious diseases.
In conclusion, 3-(4-chlorophenyl)-5-(2-methyl-3-furyl)-1,2,4-oxadiazole is a chemical compound that has shown promising potential in various fields of scientific research. Its potent biological activity and ease of synthesis make it an attractive candidate for further research and development. However, further studies are needed to fully understand its mechanism of action and to evaluate its safety and efficacy in humans.

Synthesis Methods

The synthesis of 3-(4-chlorophenyl)-5-(2-methyl-3-furyl)-1,2,4-oxadiazole can be achieved through various methods. One of the most common methods involves the reaction of 4-chlorobenzohydrazide with 2-methyl-3-furoic acid in the presence of phosphorous oxychloride. The resulting product is then cyclized with hydrazine hydrate to yield 3-(4-chlorophenyl)-5-(2-methyl-3-furyl)-1,2,4-oxadiazole.

Scientific Research Applications

3-(4-chlorophenyl)-5-(2-methyl-3-furyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields of scientific research. Some of these applications include:
1. Antimicrobial activity: Studies have shown that 3-(4-chlorophenyl)-5-(2-methyl-3-furyl)-1,2,4-oxadiazole exhibits significant antimicrobial activity against various bacterial and fungal strains.
2. Anticancer activity: Research has demonstrated that 3-(4-chlorophenyl)-5-(2-methyl-3-furyl)-1,2,4-oxadiazole has potential anticancer activity by inhibiting the growth of cancer cells.
3. Anti-inflammatory activity: Studies have shown that 3-(4-chlorophenyl)-5-(2-methyl-3-furyl)-1,2,4-oxadiazole exhibits anti-inflammatory activity by inhibiting the production of inflammatory cytokines.

properties

IUPAC Name

3-(4-chlorophenyl)-5-(2-methylfuran-3-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O2/c1-8-11(6-7-17-8)13-15-12(16-18-13)9-2-4-10(14)5-3-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDHJOFHZNYBJNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C2=NC(=NO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)-5-(2-methylfuran-3-yl)-1,2,4-oxadiazole

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